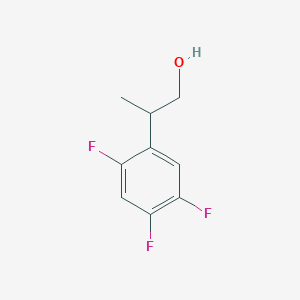

2-(2,4,5-Trifluorophenyl)propan-1-ol

描述

Significance of Fluorinated Propanols in Contemporary Chemical Research

Fluorinated propanols, a subset of organofluorine compounds, hold a position of prominence in modern chemical research, largely driven by their utility in medicinal chemistry and materials science. The incorporation of fluorine atoms into an organic molecule can dramatically alter its physicochemical properties. Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, lipophilicity, metabolic stability, and binding affinity to biological targets.

In the context of propanols, the trifluorophenyl group in 2-(2,4,5-Trifluorophenyl)propan-1-ol imparts several advantageous characteristics. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. This increased stability often leads to an improved pharmacokinetic profile, including a longer half-life in the body. Furthermore, the introduction of fluorine can significantly impact the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. The strategic placement of fluorine atoms can fine-tune this property to optimize a drug's ability to cross cellular membranes and reach its target.

The electronic effects of the trifluorophenyl group can also modulate the reactivity of the hydroxyl group in the propanol (B110389) moiety, influencing its participation in subsequent synthetic transformations. The chiral nature of many fluorinated propanols, including the subject of this article, adds another layer of significance, as stereochemistry is paramount for biological activity. The ability to synthesize enantiomerically pure fluorinated propanols is a key focus of contemporary research, enabling the development of highly specific and potent therapeutic agents.

Role of this compound as a Key Synthetic Intermediate

The primary role of this compound in advanced organic synthesis is as a crucial chiral building block for the preparation of complex pharmaceutical compounds. Its most notable application is in the synthesis of Sitagliptin (B1680988), an oral antihyperglycemic agent used for the treatment of type 2 diabetes. Sitagliptin features a β-amino acid derivative containing the 2,4,5-trifluorophenyl group, and the stereochemistry of the amine-bearing carbon is critical for its inhibitory activity against the dipeptidyl peptidase-4 (DPP-4) enzyme.

The synthesis of the chiral amine fragment of Sitagliptin often proceeds through the asymmetric reduction of a ketone precursor, 1-(2,4,5-trifluorophenyl)propan-2-one (B3230460), to yield the corresponding chiral alcohol, (R)-2-(2,4,5-Trifluorophenyl)propan-1-ol. This alcohol is then converted to the desired amine with the correct stereoconfiguration.

Key Synthetic Approaches to this compound:

Asymmetric Hydrogenation: This is a widely employed method that utilizes chiral catalysts to reduce the prochiral ketone precursor. Various transition metal catalysts, often based on ruthenium or rhodium complexed with chiral ligands (e.g., BINAP), have been developed to achieve high enantioselectivity.

Biocatalytic Reduction: Enzymatic methods have gained prominence as a green and highly selective alternative to traditional chemical synthesis. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional stereospecificity. The use of whole-cell biocatalysts or isolated enzymes for the reduction of 1-(2,4,5-trifluorophenyl)propan-2-one offers a sustainable route to the desired enantiomer of the alcohol. rsc.org

The resulting this compound is a versatile intermediate. The hydroxyl group can be activated and displaced in subsequent reactions, such as Mitsunobu reactions or conversion to a leaving group followed by nucleophilic substitution, to introduce the amine functionality required for the final API.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₉F₃O |

| Molecular Weight | 190.16 g/mol |

| CAS Number | 946513-33-3 |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Overview of Research Trajectories for this compound

Research concerning this compound has predominantly followed trajectories aimed at optimizing its synthesis and expanding its utility as a synthetic intermediate.

Key Research Areas:

Development of Novel Catalytic Systems: A significant research effort has been dedicated to discovering and refining catalysts for the asymmetric reduction of the corresponding ketone. This includes the design of new chiral ligands for metal-catalyzed hydrogenation to improve enantioselectivity, reduce catalyst loading, and enhance turnover numbers. The exploration of non-precious metal catalysts is also an active area of investigation to improve the cost-effectiveness and sustainability of the synthesis.

Advancements in Biocatalysis: The field of biocatalysis continues to evolve, with ongoing research focused on enzyme discovery, protein engineering, and process optimization. For the synthesis of this compound, this involves screening for novel ketoreductases with high activity and selectivity towards the trifluorinated substrate. Directed evolution and rational design are being used to engineer enzymes with improved stability, substrate scope, and performance under industrial process conditions.

Process Intensification and Flow Chemistry: To enhance the efficiency, safety, and scalability of the synthesis, researchers are exploring continuous flow manufacturing processes. nih.gov Flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved reaction control, and the potential for higher yields and purity. The development of robust and scalable flow processes for the asymmetric reduction to this compound is a key research trajectory.

Exploration of New Synthetic Applications: While the synthesis of Sitagliptin is the primary driver for research on this compound, chemists are also investigating its potential as an intermediate for other APIs and agrochemicals. The unique combination of a trifluorinated phenyl ring and a chiral propanol moiety makes it an attractive building block for creating new chemical entities with potentially valuable biological activities.

The research trajectories for this compound highlight a trend towards more efficient, sustainable, and versatile synthetic methodologies. The ongoing advancements in catalysis, both chemical and biological, are expected to further solidify the importance of this compound as a key intermediate in the synthesis of complex, high-value molecules.

Structure

3D Structure

属性

IUPAC Name |

2-(2,4,5-trifluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5,13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMJPGJYEUUFKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC(=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,4,5 Trifluorophenyl Propan 1 Ol

Retrosynthetic Analysis and Strategic Precursors

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.orgias.ac.in It involves breaking down the target molecule into simpler, commercially available precursor structures. wikipedia.orgscitepress.org For 2-(2,4,5-trifluorophenyl)propan-1-ol, several logical disconnections can be envisioned to identify strategic precursors.

A primary disconnection strategy involves breaking the C-C bond between the aromatic ring and the propanol (B110389) side chain. This leads to two key synthons: a 2,4,5-trifluorophenyl anion and a 2-methyl-2-hydroxyethyl cation, or a 2,4,5-trifluorophenyl cation and a 2-methyl-1-hydroxypropyl anion. The corresponding synthetic equivalents would be a Grignard reagent like (2,4,5-trifluorophenyl)magnesium bromide and an epoxide such as 2-methyloxirane.

Another effective retrosynthetic approach is to target the functional group. The primary alcohol can be obtained from the reduction of a corresponding carboxylic acid or its ester, 2-(2,4,5-trifluorophenyl)propanoic acid. This acid, in turn, can be synthesized from precursors like 1-(2,4,5-trifluorophenyl)ethanone. Alternatively, the chiral alcohol can be formed via the asymmetric reduction of a prochiral precursor, such as an unsaturated alcohol like 2-(2,4,5-trifluorophenyl)prop-2-en-1-ol.

Key strategic precursors identified through this analysis include:

1-Bromo-2,4,5-trifluorobenzene

2-Methyloxirane (Propylene oxide)

2-(2,4,5-Trifluorophenyl)propanoic acid

1-(2,4,5-Trifluorophenyl)propan-2-one (B3230460) sigmaaldrich.com

2-(2,4,5-Trifluorophenyl)prop-2-en-1-ol

Enantioselective Synthesis of this compound

Achieving high enantiomeric purity is often a critical goal in the synthesis of chiral molecules. Various strategies, including chiral pool synthesis and asymmetric catalysis, are employed to produce specific enantiomers of this compound.

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comresearchgate.net Amino acids are a common and versatile source for chiral pool synthesis. mdpi.com (S)-serine, for instance, can serve as a foundational building block. A known strategy involves converting (S)-serine into a suitable chiral precursor, such as an N- and O-protected (R)-aziridin-2-methanol. researchgate.net The crucial step in this synthesis is the regioselective ring-opening of the aziridine (B145994) with a nucleophile derived from the trifluorophenyl moiety, such as (2,4,5-trifluorophenyl)magnesium bromide. researchgate.net This reaction establishes the new carbon-carbon bond and preserves the stereochemistry derived from the original (S)-serine. While this specific route yields an amino-alcohol, subsequent deamination steps could potentially lead to the target this compound, demonstrating the principle of transferring chirality from a natural source to the final product. researchgate.net

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. umontreal.ca This method is highly efficient and is a cornerstone of modern enantioselective synthesis.

This method typically involves the reduction of a prochiral ketone, aldehyde, or alkene using a chiral catalyst and a reducing agent (e.g., H₂ or a hydride source). For the synthesis of this compound, a key precursor would be an appropriately substituted unsaturated alcohol, 2-(2,4,5-trifluorophenyl)prop-2-en-1-ol. The asymmetric hydrogenation of the carbon-carbon double bond, catalyzed by a chiral transition metal complex (e.g., rhodium or ruthenium with chiral phosphine (B1218219) ligands), would introduce the stereocenter at C2 and yield the desired chiral alcohol. Biomimetic reduction approaches using chiral NAD(P)H models in the presence of a catalyst have also emerged as a powerful tool for the asymmetric reduction of unsaturated bonds. nih.gov

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents located in different immiscible phases, facilitated by a phase-transfer agent. mdma.chcrdeepjournal.org In asymmetric PTC, a chiral catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, is used to control the stereochemical outcome of a reaction. phasetransfer.com A plausible route to an enantiomerically enriched precursor of this compound involves the stereocontrolled alkylation of a substrate like 2-(2,4,5-trifluorophenyl)acetonitrile. The reaction with a methylating agent (e.g., methyl iodide) under basic conditions in the presence of a chiral phase-transfer catalyst would generate 2-(2,4,5-trifluorophenyl)propanenitrile with a controlled stereocenter. Subsequent reduction of the nitrile group to an amine and then to a hydroxyl group, or direct hydrolysis to the carboxylic acid followed by reduction, would yield the target alcohol.

Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst widely used for hydrogenation reactions, including the reduction of alkenes and alkynes. masterorganicchemistry.commdpi.com In the context of asymmetric synthesis, chiral modifiers can be used with palladium catalysts, or chiral homogeneous palladium complexes can be employed. nih.gov A key strategy for synthesizing this compound would be the asymmetric hydrogenation of 2-(2,4,5-trifluorophenyl)prop-2-en-1-ol. Using a chiral palladium complex as the catalyst under a hydrogen atmosphere would selectively reduce one face of the double bond, leading to the formation of one enantiomer of the target alcohol in excess. rsc.org While Pd/C is often used for non-chiral hydrogenations or deprotection steps in synthetic sequences, specifically designed chiral palladium catalysts are crucial for achieving high enantioselectivity in the formation of the stereocenter. researchgate.netnih.gov

Summary of Synthetic Strategies

| Methodology | Key Precursor | Stereocontrol Method | Key Reaction |

| Chiral Pool Synthesis | (S)-serine | Substrate Control | Nucleophilic opening of a chiral aziridine |

| Catalytic Reduction | 2-(2,4,5-Trifluorophenyl)prop-2-en-1-ol | Asymmetric Catalysis | Enantioselective hydrogenation of an alkene |

| Phase-Transfer Catalysis | 2-(2,4,5-Trifluorophenyl)acetonitrile | Asymmetric Catalysis | Stereocontrolled alkylation |

| Metal-Catalyzed Hydrogenation | 2-(2,4,5-Trifluorophenyl)prop-2-en-1-ol | Asymmetric Catalysis | Chiral Pd-complex catalyzed hydrogenation |

Diastereoselective Synthesis Strategies

The diastereoselective synthesis of this compound, which aims to control the three-dimensional arrangement of its atoms, can be approached through the asymmetric reduction of a prochiral ketone precursor. A key strategy involves the use of chiral reducing agents to convert 1-(2,4,5-Trifluorophenyl)propan-1-one (B1303397) into the desired chiral secondary alcohol with a high degree of stereochemical purity.

One prominent method is the catalytic asymmetric reduction utilizing chiral catalysts. Borane (B79455) catalysts that have chiral components have been extensively used for these types of transformations. thieme-connect.com For instance, oxazaborolidines, developed and popularized by Itsuno and Corey, are highly effective catalysts for the enantioselective reduction of prochiral ketones. wikipedia.orgnih.gov These catalysts, when used in conjunction with a borane source, can achieve high yields and enantioselectivities. thieme-connect.com Chiral β-amino alcohol-derived N-borane catalysts have also been synthesized and successfully employed in the asymmetric reduction of prochiral ketones, yielding secondary alcohols with good enantioselectivity. thieme-connect.com

Another approach is the use of chiral organoboranes, such as the Midland Alpine borane reduction, which employs a chiral organoborane derived from the hydroboration of α-pinene. wikipedia.org This method is particularly effective for ketones where one of the substituent groups has low steric hindrance. wikipedia.org The choice of catalyst and reaction conditions is crucial for achieving the desired diastereoselectivity.

Table 1: Chiral Catalysts for Asymmetric Ketone Reduction

| Catalyst Type | Description | Key Features |

|---|---|---|

| Oxazaborolidines (CBS Catalysts) | Boron-based catalysts derived from chiral amino alcohols. | Widely applicable, high enantioselectivity for a range of ketones. wikipedia.orgnih.gov |

| Chiral β-Amino Alcohol N-Boranes | Noncyclic and cyclic borane catalysts derived from chiral β-amino alcohols. | Stable in various solvents and provide good yields and enantioselectivities. thieme-connect.com |

| Alpine Borane | A chiral organoborane derived from α-pinene. | Effective for the reduction of ketones with sterically differentiated substituents. wikipedia.org |

Racemic Synthesis Routes to this compound

Racemic synthesis aims to produce a mixture containing equal amounts of all possible stereoisomers. Several classical organic reactions can be employed to synthesize a racemic mixture of this compound.

Grignard Reagent Mediated Additions

A straightforward method for the racemic synthesis of this compound involves the use of a Grignard reagent. This approach can be realized in two primary ways. The first involves the reaction of 2,4,5-trifluorobenzaldehyde (B50696) with ethylmagnesium bromide. The ethyl Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the target secondary alcohol.

Alternatively, the reaction of 2,4,5-trifluorophenylmagnesium bromide with propanal would also yield the desired product. The Grignard reagent, in this case, is prepared from the corresponding aryl halide and magnesium metal. The synthesis of ethylmagnesium bromide is a well-established procedure involving the reaction of bromoethane (B45996) with magnesium turnings in an ethereal solvent. sigmaaldrich.com

Reduction of Carbonyl Precursors (e.g., 1-(2,4,5-Trifluorophenyl)propan-1-one)

The reduction of the corresponding ketone, 1-(2,4,5-Trifluorophenyl)propan-1-one, provides a reliable route to racemic this compound. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones. numberanalytics.commasterorganicchemistry.com

The reaction is generally carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695). numberanalytics.comblogspot.com The ketone is dissolved in the solvent, and sodium borohydride is added portion-wise, often at a controlled temperature to manage the exothermic reaction. blogspot.com An excess of the reducing agent is typically used to ensure complete conversion. blogspot.com Following the reduction, an acidic workup is performed to neutralize any excess reagent and protonate the resulting alkoxide to afford the final alcohol product. blogspot.com

Table 2: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Solvent | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Milder reagent, selective for aldehydes and ketones. numberanalytics.commasterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | Stronger, less selective reducing agent. |

Ring-Opening Reactions of Epoxide Intermediates (e.g., 2-(2,4,5-Trifluorophenyl)oxirane)

Another potential synthetic pathway to this compound is through the ring-opening of a suitable epoxide intermediate, such as 2-methyl-2-(2,4,5-trifluorophenyl)oxirane. The synthesis of such an epoxide could potentially be achieved through the epoxidation of the corresponding alkene, 1-(2,4,5-trifluorophenyl)prop-1-ene.

Once the epoxide is formed, it can undergo a nucleophilic ring-opening reaction. The use of a hydride source, such as lithium aluminum hydride, would lead to the formation of the desired alcohol. The regioselectivity of the ring-opening would be a critical factor in determining the final product distribution. A patent for the synthesis of a similar compound, 2-(4-phenoxyphenyl)oxirane, describes a method involving the reduction of a 2-halo-1-phenylethanone with sodium borohydride, followed by intramolecular cyclization in the presence of a base to form the epoxide ring. google.com A similar strategy could potentially be adapted for the synthesis of the required trifluorophenyl-substituted oxirane.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact and improving safety.

Solvent Selection and Optimization

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest volume of material in a chemical process. For Grignard reactions, traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) have safety concerns due to their low boiling points, flashpoints, and potential for peroxide formation. rsc.org Research has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is a superior alternative. rsc.orgumb.edursc.org It offers a better safety profile, is more stable, and its immiscibility with water simplifies the work-up procedure. rsc.org

In the context of ketone reductions, while protic solvents like ethanol and methanol are common for NaBH4 reductions, exploring more environmentally benign solvent systems is an active area of research. The use of sunlight as a cheap and environmentally friendly energy source for the reductive coupling of aromatic ketones in isopropanol (B130326) has been reported, highlighting a move towards more sustainable synthetic methods. rsc.org The optimization of solvent use, including minimizing solvent volume and exploring solvent-free reaction conditions, are key considerations in developing greener synthetic routes. researchgate.net

Atom Economy and Yield Enhancement

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.commonash.edu A high atom economy signifies minimal waste generation. monash.edu

The choice of synthetic methodology has a profound impact on the atom economy of the synthesis of this compound.

Reduction Reactions: The reduction of a carboxylic acid using Lithium Aluminium Hydride (LiAlH₄) exhibits poor atom economy. wikipedia.orgprimescholars.com This is because the reaction generates a significant amount of aluminum salt byproducts that must be separated and disposed of, adding to waste and cost. wikipedia.org In contrast, catalytic methods such as catalytic hydrogenation or the manganese-catalyzed hydrosilylation offer significantly higher atom economy. nih.govwikipedia.org Catalytic hydrogenation, in particular, can approach 100% atom economy as it involves the addition of hydrogen atoms with no other reagents incorporated into waste products. wikipedia.org

Below is a comparative table illustrating the theoretical atom economy for different synthetic approaches to alcohols.

| Synthetic Method | Key Reagents | Typical Byproducts | Atom Economy Assessment |

|---|---|---|---|

| LiAlH₄ Reduction of Carboxylic Acid | LiAlH₄, Acid (for workup) | Aluminum salts, Lithium salts | Poor wikipedia.orgprimescholars.com |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | None (catalyst is recycled) | Excellent wikipedia.org |

| Catalytic Hydrosilylation | Silane (e.g., PhSiH₃), Mn-catalyst | Siloxane polymers | Good to Excellent nih.gov |

| Grignard Reaction | Mg, Alkyl/Aryl Halide, Carbonyl/Epoxide | Magnesium salts | Moderate libretexts.org |

Optimization of Reaction Conditions and Yields for Diverse Synthetic Pathways

To maximize the yield and purity of this compound, the optimization of reaction conditions for any chosen synthetic pathway is critical. Key parameters include the choice of solvent, reaction temperature, concentration of reactants, nature of the catalyst, and reaction time. scielo.brnih.gov

For the Reduction of 2-(2,4,5-Trifluorophenyl)propanoic Acid:

In catalytic reduction processes, the choice of catalyst and solvent is paramount. For instance, in manganese-catalyzed hydrosilylations, catalyst loading can be optimized to be as low as 0.5 mol% while still achieving high yields. nih.gov The reaction temperature and time are also critical; for aromatic acids, a reaction time of 2-4 hours at 80°C has been shown to be effective. nih.gov The choice of solvent can also influence the reaction rate and yield, with greener solvents like 2-MeTHF being viable options. nih.govnih.gov

For Grignard Synthesis:

The success of a Grignard reaction heavily relies on maintaining strictly anhydrous (dry) conditions, as Grignard reagents react readily with water. acechemistry.co.uk The solvent, typically an anhydrous ether, plays a crucial role in stabilizing the Grignard reagent. acechemistry.co.uk Key optimization parameters include:

Temperature: Controlling the temperature is essential to manage the exothermic nature of the reaction and to minimize side reactions. For example, high concentrations of the halide starting material and elevated temperatures can favor the formation of undesired coupling products. libretexts.org

Rate of Addition: The slow, dropwise addition of one reagent to the other helps to control the reaction rate and prevent temperature spikes, leading to higher yields of the desired alcohol. libretexts.org

Initiation: Sometimes, initiating the formation of the Grignard reagent requires activation of the magnesium surface, which can be achieved with a small crystal of iodine or by mechanical grinding. libretexts.orgacechemistry.co.uk

The following table summarizes the impact of varying conditions on a hypothetical synthesis, based on general principles observed in related reactions.

| Parameter | Condition A | Condition B | Expected Outcome |

|---|---|---|---|

| Solvent (Grignard) | Anhydrous Diethyl Ether | Ether with trace H₂O | Condition A yields the desired alcohol; Condition B leads to quenching of the reagent and low to no product yield. acechemistry.co.uk |

| Temperature (Reduction) | Optimal (e.g., 80 °C) | Too Low (e.g., 25 °C) | Optimal temperature provides a high conversion rate within a reasonable time; lower temperatures may result in a very slow or incomplete reaction. nih.gov |

| Catalyst Loading (Hydrogenation) | Optimized (e.g., 1 mol%) | Excessive (e.g., 10 mol%) | Optimized loading is cost-effective and efficient; excessive catalyst may not significantly increase yield and adds to cost and difficult removal. numberanalytics.com |

| Reaction Time | Too Short | Optimized | A short reaction time may lead to incomplete conversion, while an optimized time ensures maximum conversion without significant byproduct formation. scielo.br |

Unable to Generate Article Due to Lack of Available Spectroscopic Data

Despite a comprehensive search of publicly available scientific databases and literature, the specific experimental spectroscopic and analytical data required to generate the article on "this compound" could not be located.

The request outlined a detailed structure for an article focusing on the advanced characterization of this compound, including specific data for various Nuclear Magnetic Resonance (NMR) techniques and High-Resolution Mass Spectrometry (HRMS). This required access to precise, experimentally determined values such as chemical shifts (δ), coupling constants (J), and exact mass-to-charge ratios (m/z).

Multiple search strategies were employed to find this information, including queries for the synthesis and characterization of the compound, its CAS number, and specific spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and HRMS). These searches did not yield any publications or database entries containing the necessary detailed analytical data for this compound.

While general principles of the requested analytical techniques and data for structurally related but distinct compounds were found, this information is not sufficient to create a scientifically accurate and detailed article on the specific chemical entity requested. The generation of data tables and in-depth analysis as per the provided outline is contingent on the availability of this specific experimental data.

Therefore, without the foundational data for this compound, it is not possible to fulfill the request to generate the specified article while maintaining the required standards of scientific accuracy and detail.

Advanced Spectroscopic and Analytical Characterization of 2 2,4,5 Trifluorophenyl Propan 1 Ol and Its Stereoisomers

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly with electron impact (EI) ionization, is a powerful tool for the structural elucidation of organic molecules by analyzing their fragmentation patterns. For 2-(2,4,5-Trifluorophenyl)propan-1-ol (molar mass: 190.16 g/mol ), the molecular ion peak ([M]⁺) at m/z 190 would be observed. The subsequent fragmentation is dictated by the molecule's functional groups and structural stability.

Primary alcohols are known to undergo characteristic fragmentation pathways. libretexts.org Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a common route. For this compound, this would result in the loss of the 2,4,5-trifluorophenylpropyl radical, leading to the formation of a prominent [CH₂OH]⁺ ion at m/z 31. whitman.edu This peak is often a strong indicator of a primary alcohol functional group.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Ratio | Proposed Fragment Ion | Structural Formula |

|---|---|---|

| 190 | Molecular Ion | [C₉H₉F₃O]⁺ |

| 172 | Loss of Water | [C₉H₇F₃]⁺ |

| 161 | Trifluorophenylethyl cation | [C₈H₅F₃]⁺ |

| 133 | Trifluorophenyl cation | [C₆H₂F₃]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The most characteristic absorption for the alcohol group is a strong, broad band in the region of 3200-3400 cm⁻¹, which is attributable to the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding. ucalgary.ca

The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The trifluoro-substitution pattern on the phenyl ring will also influence the spectra, with strong C-F stretching absorptions expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aliphatic C-H stretching from the propanol (B110389) backbone will be observed as sharp peaks in the 2850-2960 cm⁻¹ region. youtube.com

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3400-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3100-3000 | Medium, Sharp | C-H Stretch | Aromatic |

| 2960-2850 | Medium, Sharp | C-H Stretch | Aliphatic (CH, CH₃) |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1300-1100 | Strong | C-F Stretch | Aryl Fluoride |

Raman Spectroscopy for Molecular Vibrational Modes

Table 3: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Mode |

|---|---|

| 3070-3050 | Aromatic C-H Stretch |

| 2940-2880 | Aliphatic C-H Stretch |

| 1615 | Aromatic Ring C=C Stretch |

| 1000 | Aromatic Ring Breathing Mode |

| 800-700 | C-C Skeletal Vibrations |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound contains a chiral center at the second carbon of the propyl chain, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these stereoisomers to determine enantiomeric purity. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for enantioseparation. phenomenex.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds. vt.edu

For the separation of the enantiomers of this compound, a column such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) could be employed under normal-phase conditions. The differential interaction, likely involving hydrogen bonding and π-π interactions between the analyte and the chiral selector, would enable baseline separation of the (R)- and (S)-enantiomers.

Table 4: Illustrative Chiral HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Retention Time (Enantiomer 1) | ~ 8.5 min |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography offers high resolution and sensitivity for the analysis of volatile chiral compounds. gcms.cz The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. For alcohols like this compound, derivatization of the hydroxyl group (e.g., acetylation or trifluoroacetylation) is sometimes necessary to improve volatility and chromatographic performance, preventing peak tailing. sigmaaldrich.com A derivatized cyclodextrin CSP, such as one based on heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, can effectively resolve the enantiomers through the formation of transient diastereomeric inclusion complexes.

Table 5: Illustrative Chiral GC Method for this compound

| Parameter | Condition |

|---|---|

| Column | Chiraldex® G-TA (30 m x 0.25 mm ID, 0.12 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then 5 °C/min to 180 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) at 270 °C |

| Retention Time (Enantiomer 1) | ~ 15.3 min |

X-ray Crystallography of Derivatives for Absolute Stereochemistry Determination

For the determination of the absolute stereochemistry of this compound, a well-established method is its esterification with an enantiomerically pure chiral carboxylic acid. A suitable and widely used chiral derivatizing agent for this purpose is (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. wikipedia.orgnih.gov The reaction of racemic this compound with (R)-Mosher's acid chloride would yield a mixture of two diastereomeric esters: (R)-2-(2,4,5-Trifluorophenyl)propyl (R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate and (S)-2-(2,4,5-Trifluorophenyl)propyl (R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate.

These diastereomers can be separated by chromatographic techniques, and subsequent crystallization of one of the diastereomers would provide a single crystal suitable for X-ray diffraction analysis. The crystal structure of the diastereomeric ester would then be solved, and because the absolute configuration of the Mosher's acid moiety is known to be (R), the absolute configuration at the stereocenter of the this compound portion of the molecule can be definitively determined.

Another excellent chiral auxiliary for the determination of the absolute configuration of alcohols by X-ray crystallography is camphorsultam. wikipedia.org For instance, a derivative could be prepared using a chiral phthalic acid monoesterified with camphorsultam. tcichemicals.com The rigid bicyclic structure of the camphorsultam provides a reliable internal reference for the crystallographic analysis.

Illustrative Research Findings:

In a hypothetical crystallographic study of the diastereomeric ester formed between (S)-2-(2,4,5-Trifluorophenyl)propan-1-ol and a chiral derivatizing agent such as a camphorsultam-based acid, the crystal structure would be determined. The resulting crystallographic data would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule. The known absolute configuration of the camphorsultam moiety would anchor the stereochemistry of the entire molecule, thus allowing for the unequivocal assignment of the (S) configuration to the chiral center of the this compound fragment.

The table below presents a representative set of crystallographic data that would be expected from such an analysis.

| Parameter | Value |

| Chemical Formula | C₂₉H₂₈F₃NO₅S |

| Formula Weight | 575.59 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.125(2) |

| b (Å) | 12.345(3) |

| c (Å) | 22.456(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2804.5(10) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.362 |

| Absorption Coefficient (mm⁻¹) | 0.175 |

| F(000) | 1200 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 15890 |

| Independent reflections | 5432 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

| Absolute structure parameter | 0.02(5) |

The successful determination of the crystal structure and the low value of the Flack parameter would confirm the assigned absolute stereochemistry of the (S)-2-(2,4,5-Trifluorophenyl)propan-1-ol.

Chemical Reactivity and Derivatization of 2 2,4,5 Trifluorophenyl Propan 1 Ol

Reactions of the Hydroxyl Group

The primary alcohol functionality is a versatile site for chemical modification, readily undergoing esterification, etherification, and oxidation reactions.

Esterification: 2-(2,4,5-Trifluorophenyl)propan-1-ol can be converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method for this transformation. The reaction is reversible, and to drive it towards the product, water is typically removed, or an excess of one of the reactants is used.

For instance, the reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) would yield 2-(2,4,5-trifluorophenyl)propyl acetate.

| Reactant | Reagent/Catalyst | Product |

|---|---|---|

| Carboxylic Acid (R-COOH) | H₂SO₄ (catalyst), heat | 2-(2,4,5-Trifluorophenyl)propyl ester |

| Acid Anhydride ((RCO)₂O) | Pyridine or DMAP | 2-(2,4,5-Trifluorophenyl)propyl ester |

| Acid Chloride (R-COCl) | Base (e.g., triethylamine) | 2-(2,4,5-Trifluorophenyl)propyl ester |

Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis is a widely used method, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. The resulting alkoxide then reacts with a suitable alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether. Given that this compound is a primary alcohol, the S_N2 reaction with a primary alkyl halide is expected to proceed efficiently with minimal side reactions like elimination. wikipedia.orgmasterorganicchemistry.com

| Step | Reagent | Intermediate/Product |

|---|---|---|

| 1. Deprotonation | Sodium Hydride (NaH) | Sodium 2-(2,4,5-trifluorophenyl)propan-1-oxide |

| 2. Nucleophilic Substitution | Alkyl Halide (R-X) | 2-(2,4,5-Trifluorophenyl)propyl ether |

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to the corresponding aldehyde, 2-(2,4,5-trifluorophenyl)propanal, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine).

For the oxidation to the carboxylic acid, 2-(2,4,5-trifluorophenyl)propanoic acid, stronger oxidizing agents are employed. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from chromium trioxide and sulfuric acid, also known as the Jones reagent), or ruthenium tetroxide (RuO₄) can effect this transformation. The presence of the electron-withdrawing fluorine atoms on the phenyl ring may influence the ease of oxidation of the benzylic-type alcohol.

| Desired Product | Reagent(s) |

|---|---|

| 2-(2,4,5-Trifluorophenyl)propanal (Aldehyde) | Pyridinium Chlorochromate (PCC) or Swern Oxidation |

| 2-(2,4,5-Trifluorophenyl)propanoic Acid (Carboxylic Acid) | Potassium Permanganate (KMnO₄) or Jones Reagent |

Reactions Involving the Phenyl Ring

The trifluorinated phenyl ring is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atoms. However, specific strategies can be employed to achieve substitution.

Electrophilic aromatic substitution on the 2,4,5-trifluorophenyl ring is challenging. The three fluorine atoms significantly reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. Standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely require harsh reaction conditions and may result in low yields or a mixture of products. The directing effects of the existing substituents (three fluorine atoms and the propanol (B110389) side chain) would need to be considered. The fluorine atoms are ortho, para-directing, but deactivating. The alkyl group is also ortho, para-directing and activating. The outcome of such a reaction would depend on the interplay of these electronic and steric factors. Given the deactivation, forcing conditions could lead to undesired side reactions.

A more viable approach for functionalizing the aromatic ring is through directed ortho-metalation (DoM). wikipedia.org In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. Fluorine atoms can act as directing groups in metalation reactions. researchgate.net For this compound, the fluorine at the 2-position is ortho to a hydrogen at the 3-position, and the fluorine at the 5-position is ortho to a hydrogen at the 6-position. The hydroxyl group in the side chain could potentially be protected and modified to act as a directing group as well.

The lithiated intermediate can then be trapped with various electrophiles to introduce a range of substituents onto the aromatic ring with high regioselectivity.

| Position of Lithiation | Directing Group(s) | Potential Electrophiles |

|---|---|---|

| C-3 | Fluorine at C-2 and C-4 | CO₂, I₂, R-CHO, etc. |

| C-6 | Fluorine at C-5 | CO₂, I₂, R-CHO, etc. |

Transformations at the Propane (B168953) Backbone

Reactions targeting the propane backbone, without involving the hydroxyl group or the phenyl ring, are less common but conceivable. The benzylic position (the carbon atom attached to the phenyl ring) is activated towards radical reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or AIBN) could potentially introduce a bromine atom at the 2-position of the propane chain. However, the presence of the adjacent hydroxyl group might complicate this reaction, and protection of the alcohol may be necessary.

Dehydration Reactions

The elimination of a water molecule from this compound to form an alkene is a key transformation. As a primary alcohol, its dehydration is more challenging compared to secondary or tertiary alcohols and typically requires forcing conditions, such as high temperatures and strong acid catalysts. jove.comchemguide.co.uk The reaction proceeds via an elimination mechanism, predominantly E2, to yield 2-(2,4,5-trifluorophenyl)prop-1-ene.

The mechanism for primary alcohols generally involves the protonation of the hydroxyl group by an acid catalyst (e.g., concentrated sulfuric or phosphoric acid) to form a good leaving group (alkyloxonium ion). libretexts.org Subsequently, a base (such as the conjugate base of the acid or another alcohol molecule) abstracts a proton from the adjacent carbon (β-hydrogen) in a concerted step, leading to the formation of a double bond as the alkyloxonium ion departs. libretexts.org

Alternative catalysts for alcohol dehydration include solid-phase catalysts like heated aluminum oxide (Al₂O₃) or various metal-based catalysts, which can offer milder conditions and improved selectivity. chemguide.co.ukrsc.orgrsc.org

| Catalyst System | Typical Conditions | Mechanism Type | Primary Product | Reference |

|---|---|---|---|---|

| Conc. H₂SO₄ | 170-180 °C | E2 | Alkene | chemguide.co.uk |

| Conc. H₃PO₄ | ~200 °C | E2 | Alkene | chemguide.co.uk |

| Al₂O₃ (Alumina) | 350-400 °C (vapor phase) | Surface-mediated E2-like | Alkene | chemguide.co.uk |

| Re₂O₇ | ~100 °C | Lewis acid-catalyzed | Alkene | rsc.orgrsc.org |

Stereospecific Functional Group Interconversions

The hydroxyl group of this compound can be converted into a variety of other functional groups. For reactions occurring at the C1 position, the existing stereocenter at C2 is typically unaffected, allowing for stereospecific derivatization where the original configuration is retained.

A common strategy for such interconversions involves a two-step sequence. First, the -OH group is transformed into a better leaving group, such as a sulfonate ester (tosylate, mesylate, or triflate). vanderbilt.edu This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine. The resulting sulfonate ester is an excellent substrate for Sₙ2 reactions. Subsequent reaction with a wide range of nucleophiles can introduce new functional groups at the C1 position with high efficiency. vanderbilt.edu Because the Sₙ2 reaction occurs at the achiral primary carbon (C1), the stereochemistry at the adjacent C2 carbon remains unchanged throughout the sequence.

| Step 1: Reagent | Intermediate | Step 2: Nucleophile | Final Functional Group | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (-OTs) | Sodium Iodide (NaI) | Iodide (-I) | vanderbilt.edu |

| Methanesulfonyl chloride (MsCl), Et₃N | Mesylate (-OMs) | Sodium Azide (NaN₃) | Azide (-N₃) | vanderbilt.edu |

| Triflic anhydride (Tf₂O), Pyridine | Triflate (-OTf) | Potassium Cyanide (KCN) | Nitrile (-CN) | ub.edu |

| Phosphorus tribromide (PBr₃) | (Direct Conversion) | - | Bromide (-Br) | vanderbilt.edu |

Mechanistic Studies of Key Reactions

While specific mechanistic studies for this compound are not extensively documented in publicly available literature, its reaction mechanisms can be reliably inferred from established principles governing primary alcohols and compounds with similar electronic and structural features.

Reaction Kinetics and Pathway Elucidation

The kinetics of reactions involving this compound, such as acid-catalyzed dehydration or nucleophilic substitution of its derivatives, would be expected to follow established models. For the E2 dehydration, the reaction rate would likely be first-order with respect to both the alcohol and the acid catalyst.

Rate = k [Alcohol] [H⁺]

Kinetic investigations on the oxidation of substituted benzyl (B1604629) alcohols have shown that electron-withdrawing substituents on the phenyl ring generally decrease the reaction rate. orientjchem.org The 2,4,5-trifluorophenyl group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This electronic effect would significantly destabilize any buildup of positive charge on the adjacent carbons. Consequently, pathways involving carbocation intermediates, such as E1 or Sₙ1, are highly disfavored for this compound. This further supports the predominance of concerted mechanisms like E2 and Sₙ2 for elimination and substitution reactions, respectively.

Catalytic Mechanism Investigations

The mechanism for the acid-catalyzed dehydration of this compound follows the general E2 pathway for primary alcohols. libretexts.org

Protonation of the Hydroxyl Group: The reaction is initiated by the rapid and reversible protonation of the alcohol's oxygen atom by the acid catalyst (e.g., H₂SO₄), forming an alkyloxonium ion. This step converts the poor leaving group (-OH) into a very good leaving group (-OH₂⁺).

Concerted Elimination: In the rate-determining step, a base (B:), which could be HSO₄⁻, H₂O, or another molecule of the alcohol, abstracts a proton from the carbon adjacent to the C-O bond (the β-carbon). Simultaneously, the C-O bond breaks, and the leaving group (water) departs. This concerted process results in the formation of the C=C double bond of the alkene product, 2-(2,4,5-trifluorophenyl)prop-1-ene.

For heterogeneous catalysis, such as passing the alcohol vapor over heated alumina (B75360) (Al₂O₃), the mechanism involves the interaction of the alcohol with acidic and basic sites on the catalyst surface. The hydroxyl group coordinates to an acidic Lewis site (Al³⁺), while a nearby basic site (O²⁻) abstracts the β-hydrogen, facilitating the elimination of water in a surface-mediated reaction. rsc.org

An extensive search for scholarly articles and research data concerning the computational and theoretical studies of this compound has revealed a significant lack of available information. Currently, there are no published studies specifically detailing the quantum chemical calculations, such as Density Functional Theory (DFT) for electronic structure and molecular geometry, conformational analysis, or Frontier Molecular Orbital (FMO) analysis, for this particular compound.

Similarly, information regarding molecular dynamics simulations, including conformational stability, dynamics, and the effects of solvents on the molecular behavior of this compound, is not present in the accessible scientific literature.

Due to the absence of specific research data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided in the user request. The strict requirement to focus solely on this compound and the specified analytical methods cannot be met with the currently available scientific information.

Computational and Theoretical Studies of 2 2,4,5 Trifluorophenyl Propan 1 Ol

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies. These predictions are invaluable for confirming molecular structures, interpreting experimental spectra, and understanding the electronic environment of atoms within a molecule.

Typically, methods like Density Functional Theory (DFT) are employed to calculate these parameters with a high degree of accuracy. For a molecule like 2-(2,4,5-Trifluorophenyl)propan-1-ol, theoretical calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for NMR predictions (¹H, ¹³C, ¹⁹F) and the vibrational frequencies for the IR spectrum.

However, a comprehensive search of scholarly articles and databases did not yield any published studies that specifically report the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, or IR spectra for this compound. While general principles of NMR and IR spectroscopy for fluorinated and aromatic compounds are well-established, specific, computationally derived data tables for this compound are not available in the reviewed literature.

Structure–Reactivity Relationship Studies

Structure-reactivity relationship (SRR) studies investigate how the chemical structure of a compound influences its reactivity. For this compound, such studies would be crucial for understanding its potential applications, for instance, as an intermediate in organic synthesis. Key aspects would include the impact of the three fluorine atoms on the phenyl ring, which act as strong electron-withdrawing groups. This electronic effect can influence the reactivity of the aromatic ring itself, as well as the properties of the propanol (B110389) side chain, including the acidity of the hydroxyl proton and the susceptibility of the benzylic position to reaction.

In Silico Modeling of Reaction Mechanisms

In silico modeling of reaction mechanisms uses computational methods to map out the energetic pathway of a chemical reaction, from reactants to products, via transition states. This provides deep insights into the feasibility, kinetics, and thermodynamics of a reaction. For this compound, mechanistic studies could explore reactions such as its synthesis, oxidation, or its use as a building block in more complex syntheses.

For example, modeling the synthesis of this alcohol could elucidate the stereochemical outcome of the reaction. However, the scientific literature lacks published in silico models for any reaction mechanisms directly involving this compound. While there are general studies on the mechanisms of reactions involving similar fluorinated compounds, specific data and energy profiles for reactions of the title compound are not available.

Applications of 2 2,4,5 Trifluorophenyl Propan 1 Ol As a Versatile Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The structural core of 2-(2,4,5-Trifluorophenyl)propan-1-ol is a recurring motif in the synthesis of elaborate organic structures. While the alcohol itself can be used, it is often the related oxidized or functionalized derivatives, such as the corresponding ketones and carboxylic acids, that feature directly in multi-step synthetic pathways.

The 2-(2,4,5-trifluorophenyl) moiety is a fundamental component in the synthesis of certain non-proteinogenic β-amino acids. These amino acids are critical components of various pharmaceutically active molecules. The synthesis of these β-amino acids often begins with a precursor like 2,4,5-trifluorophenylacetic acid, which can be prepared from 1,2,4-trifluorobenzene (B1293510) through a Friedel-Crafts acetylation, followed by a Willegerodt-Kindler reaction and subsequent hydrolysis. google.com This acid serves as the foundational piece onto which the rest of the amino acid structure is assembled. The propanol (B110389) can be considered a synthetic equivalent, as it can be readily oxidized to the corresponding aldehyde or carboxylic acid to enter these synthetic routes.

The most prominent application of the 2-(2,4,5-trifluorophenyl)propyl scaffold is in the industrial synthesis of sitagliptin (B1680988), an oral antidiabetic drug. The chiral β-amino acid side chain of sitagliptin is constructed from precursors derived from 2,4,5-trifluorophenylacetic acid. google.com Various synthetic strategies for sitagliptin rely on intermediates that are structurally related to this compound.

Table 1: Synthesis of 2,4,5-Trifluorophenylacetic Acid - A Key Precursor google.com

| Step | Reaction | Reactants | Reagents | Product |

| 1 | Friedel-Crafts Acetylation | 1,2,4-Trifluorobenzene | Acetyl chloride, Aluminum trichloride | 2,4,5-Trifluoroacetophenone |

| 2 | Willegerodt-Kindler | 2,4,5-Trifluoroacetophenone | Sulfur, Morpholine | Thio-2,4,5-trifluorophenylacetamide |

| 3 | Hydrolysis | Thio-2,4,5-trifluorophenylacetamide | Sodium hydroxide, Ethanol (B145695)/Water | 2,4,5-Trifluorophenylacetic acid |

Development of Fluoroorganic Reagents

The field of organofluorine chemistry has seen extensive development of specialized fluorinating agents to facilitate the introduction of fluorine into organic molecules. sustech.edu.cn These reagents are broadly classified as nucleophilic or electrophilic. researchgate.net A prominent class of modern electrophilic fluorinating agents is N-F compounds, which are often easier and safer to handle than traditional reagents. researchgate.netbeilstein-journals.org These include reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. sustech.edu.cn While the synthesis of fluorinated molecules like this compound relies on foundational fluorinated starting materials, the scientific literature does not prominently feature the use of this specific alcohol as a precursor for the development of new fluoroorganic reagents. Its primary role is as a building block, not as a source of reactive fluorine for creating new fluorinating agents.

Scaffold for Material Science Applications (non-biological, non-clinical)

Fluorinated polymers, or fluoropolymers, are a significant class of materials known for their exceptional thermal stability, chemical resistance, and unique surface properties. pageplace.de These characteristics stem from the strength of the carbon-fluorine bond. Applications for fluoropolymers are widespread, including use in coatings, electronics, membranes, and seals. pageplace.de However, a review of the current scientific literature does not indicate that this compound is widely used as a monomer or foundational scaffold in the synthesis of fluoropolymers or other materials for non-biological applications. Its utility appears to be concentrated in the synthesis of discrete, complex organic molecules.

Utility in Asymmetric Synthesis of Related Fluorinated Compounds

Chiral, enantiomerically pure molecules are fundamental to the pharmaceutical industry. Asymmetric synthesis, the process of creating chiral molecules selectively, often relies on the use of chiral building blocks, catalysts, or auxiliaries. sigmaaldrich.com A chiral alcohol, such as an enantiomerically pure form of this compound, is a valuable chiral building block. mdpi.comtakasago.com It contains a stereogenic center that is crucial for the biological activity of the final target molecule, such as sitagliptin. The primary focus in the literature is on the synthesis of this chiral alcohol as a key intermediate, rather than its use as a chiral auxiliary to induce stereoselectivity in subsequent reactions on other substrates. Its value lies in being incorporated directly into the target structure, carrying its essential chirality with it.

Design and Synthesis of Novel Derivatives for Chemical Research Purposes

In chemical and pharmaceutical research, parent structures are often modified to create novel derivatives with potentially new or improved properties. The this compound scaffold can be synthetically manipulated to explore new chemical space. For research purposes, this alcohol can be oxidized to the corresponding ketones, 1-(2,4,5-trifluorophenyl)propan-1-one (B1303397) and 1-(2,4,5-trifluorophenyl)propan-2-one (B3230460), which serve as versatile intermediates for further reactions. sigmaaldrich.combldpharm.comchemscene.com The synthesis of novel heterocyclic compounds, such as oxadiazoles (B1248032) or pyranopyrimidines, represents a common strategy in drug discovery to generate molecular diversity. nih.govresearchgate.net While not always starting directly from the propanol, the synthesis of such derivatives from structurally related precursors demonstrates the broader research interest in compounds containing the trifluorophenyl moiety for potential anticancer or antimicrobial applications. nih.gov

Table 2: Properties of Related Ketone Derivatives sigmaaldrich.comchemscene.comchemicalbook.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(2,4,5-Trifluorophenyl)propan-1-one | 220228-07-9 | C₉H₇F₃O | 188.15 |

| 1-(2,4,5-Trifluorophenyl)propan-2-one | 1305324-02-0 | C₉H₇F₃O | 188.15 |

常见问题

Basic: What are the optimal synthetic routes for 2-(2,4,5-Trifluorophenyl)propan-1-ol, and how can regioselectivity challenges be addressed?

Methodological Answer:

Synthesis typically involves Friedel-Crafts alkylation or nucleophilic aromatic substitution using fluorinated precursors. For regioselectivity, directing groups (e.g., nitro or methoxy) can be introduced to the phenyl ring before fluorination, followed by removal post-synthesis . Catalytic systems like Lewis acids (AlCl₃) or transition-metal catalysts (Pd) may enhance yield and selectivity. For example, analogous trifluorophenylacetic acid derivatives are synthesized via esterification or hydrolysis of intermediates like ethyl 2-(2,4,5-trifluorophenyl)acetate . Optimization should include controlled temperature (e.g., 60–80°C) and inert atmospheres to minimize side reactions.

Basic: How do fluorine substitutions at the 2,4,5-positions influence the compound’s physicochemical properties?

Methodological Answer:

Fluorine’s electronegativity increases the compound’s polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) while reducing lipophilicity compared to non-fluorinated analogs. The trifluorophenyl group also stabilizes the molecule against metabolic degradation. Key properties can be predicted via computational tools (e.g., COSMO-RS for solubility) and validated experimentally:

- LogP : ~1.5–2.0 (measured via HPLC)

- Boiling Point : ~205°C (estimated via group contribution methods)

- Hydrogen Bonding : The hydroxyl group facilitates interactions in biological systems, while fluorine atoms participate in weak C–F⋯H bonds .

Advanced: How can researchers resolve discrepancies in reported solubility or stability data for fluorinated propanol derivatives?

Methodological Answer:

Discrepancies often arise from variations in purity, crystallinity, or measurement techniques. To address this:

Standardize Characterization : Use DSC for melting point analysis and Karl Fischer titration for water content.

Solubility Studies : Conduct parallel shake-flask experiments in buffers (pH 1–7.4) and organic solvents, comparing results with PubChem data .

Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, related trifluorophenyl ethanol derivatives show stability at room temperature but degrade under acidic conditions .

Advanced: What experimental designs are suitable for evaluating the compound’s interaction with enzymes like RPE65?

Methodological Answer:

Enzyme Inhibition Assays : Use recombinant RPE65 in a cell-free system with retinoid substrates. Monitor activity via UV-Vis spectroscopy (λ = 325 nm for retinoid conversion).

Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Fluorine’s inductive effect may enhance binding, as seen in similar fluorophenyl-propanol analogs .

Molecular Dynamics (MD) Simulations : Model the trifluorophenyl group’s interaction with hydrophobic enzyme pockets to guide mutagenesis studies.

Advanced: How to design experiments assessing antimicrobial activity against bacterial biofilms?

Methodological Answer:

Biofilm Formation Assay : Use 96-well plates with Pseudomonas aeruginosa or Staphylococcus aureus. Treat with this compound (0.1–100 µg/mL) and quantify biofilm biomass via crystal violet staining .

Synergy Testing : Combine with antibiotics (e.g., ciprofloxacin) to evaluate enhanced efficacy.

Mechanistic Analysis : Perform RNA-seq on treated biofilms to identify downregulated genes (e.g., quorum-sensing regulators).

Advanced: What strategies mitigate side reactions during derivatization of the hydroxyl group?

Methodological Answer:

Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl during fluorination or coupling reactions.

Selective Catalysis : Employ Mitsunobu conditions (DIAD, Ph₃P) for etherification without racemization .

Monitoring : Track reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and characterize intermediates via ¹⁹F NMR to detect unwanted fluorination byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。